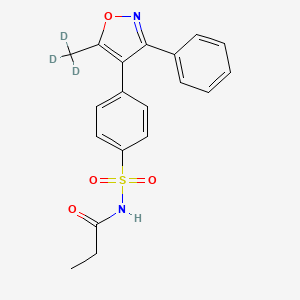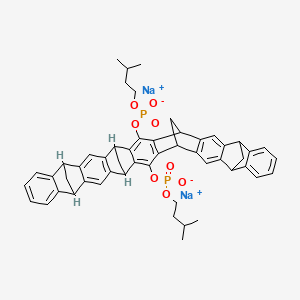
SARS-CoV-2-IN-23 (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2-IN-23 (disódico) es un compuesto químico que ha generado gran interés debido a sus posibles aplicaciones en la lucha contra el virus SARS-CoV-2, responsable de la pandemia de COVID-19. Este compuesto forma parte de una clase de moléculas diseñadas para inhibir la replicación y propagación del virus al dirigirse a proteínas virales específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SARS-CoV-2-IN-23 (disódico) implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales que mejoran su actividad inhibitoria. La ruta sintética típicamente incluye:
Formación de la estructura principal: Esto implica el uso de técnicas de síntesis orgánica para construir el esqueleto básico de la molécula.
Introducción de grupos funcionales: Se introducen grupos funcionales específicos a la estructura principal para mejorar su afinidad de unión a las proteínas virales diana.
Purificación y cristalización: El producto final se purifica utilizando técnicas como la cromatografía y se cristaliza para obtener la forma de sal disódica.
Métodos de producción industrial
La producción industrial de SARS-CoV-2-IN-23 (disódico) implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, el uso de reactores a gran escala y la implementación de sistemas automatizados para la purificación y el control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
SARS-CoV-2-IN-23 (disódico) se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar la actividad del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, lo que puede aumentar o disminuir su actividad inhibitoria.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos bajo condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de SARS-CoV-2-IN-23 (disódico) con grupos funcionales modificados, que pueden estudiarse más a fondo por su actividad biológica.
Aplicaciones Científicas De Investigación
SARS-CoV-2-IN-23 (disódico) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las interacciones entre moléculas pequeñas y proteínas virales.
Biología: Se investiga por su potencial para inhibir la replicación viral en estudios de cultivo celular.
Medicina: Se explora como un posible agente terapéutico para tratar el COVID-19 al inhibir el virus SARS-CoV-2.
Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y recubrimientos antivirales.
Mecanismo De Acción
El mecanismo de acción de SARS-CoV-2-IN-23 (disódico) implica su unión a proteínas virales específicas, como la proteasa principal (Mpro) de SARS-CoV-2. Al inhibir la actividad de estas proteínas, el compuesto evita que el virus se replique y se propague dentro del huésped. Los objetivos moleculares y las vías involucradas incluyen:
Proteasa principal (Mpro): La inhibición de esta enzima interrumpe el proceso de replicación viral.
ARN polimerasa dependiente de ARN (RdRp): La inhibición potencial de esta enzima impide aún más la replicación viral.
Comparación Con Compuestos Similares
SARS-CoV-2-IN-23 (disódico) se puede comparar con otros compuestos similares, como:
Remdesivir: Un fármaco antiviral que se dirige a la ARN polimerasa dependiente de ARN de SARS-CoV-2.
Nirmatrelvir: Otro inhibidor de la proteasa que se utiliza en combinación con ritonavir para tratar el COVID-19.
Favipiravir: Un agente antiviral que inhibe la ARN polimerasa viral.
Singularidad
SARS-CoV-2-IN-23 (disódico) es único debido a su afinidad de unión específica y actividad inhibitoria contra la proteasa principal de SARS-CoV-2, lo que lo convierte en un candidato prometedor para un mayor desarrollo como agente terapéutico.
Propiedades
Fórmula molecular |
C52H50Na2O8P2 |
|---|---|
Peso molecular |
910.9 g/mol |
Nombre IUPAC |
disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate |
InChI |
InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2 |
Clave InChI |
YJUHPSCRVNAJRL-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


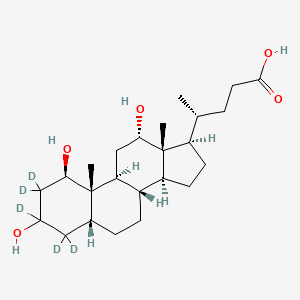
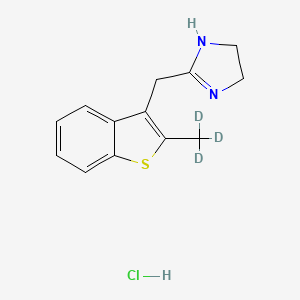
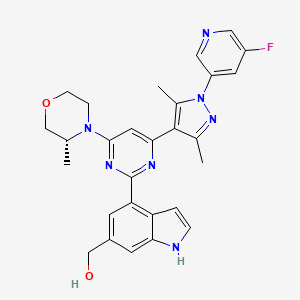

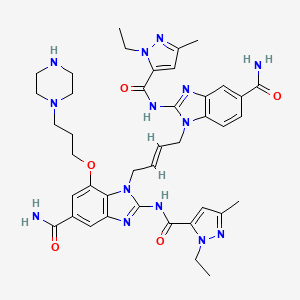
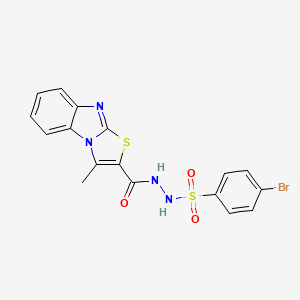
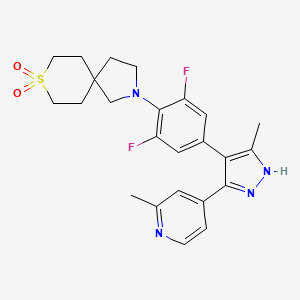
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
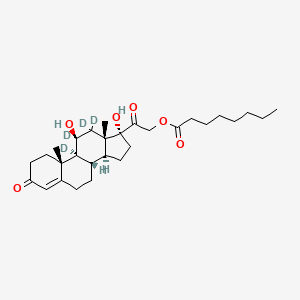
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
